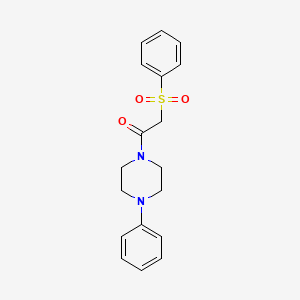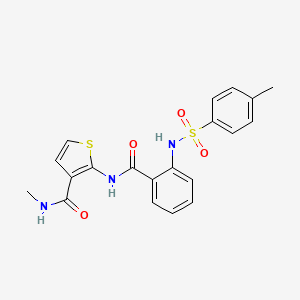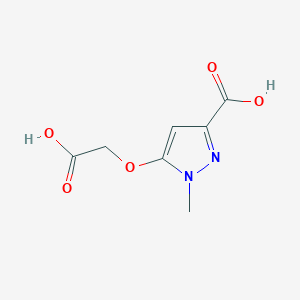
1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a phenyl group and an ethanone moiety linked to a phenylsulfonyl group. Its unique structure allows it to participate in various chemical reactions and makes it a valuable building block in medicinal chemistry and other fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone typically involves the following steps:
Formation of 4-Phenylpiperazine: This can be achieved by reacting piperazine with bromobenzene under reflux conditions in the presence of a base such as potassium carbonate.
Sulfonylation: The 4-phenylpiperazine is then reacted with phenylsulfonyl chloride in the presence of a base like triethylamine to introduce the phenylsulfonyl group.
Acylation: Finally, the compound is acylated using ethanoyl chloride to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, aryl halides.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism by which 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone exerts its effects involves interaction with various molecular targets:
Receptor Binding: The compound can bind to serotonin and dopamine receptors, influencing neurotransmitter activity.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, thereby altering their levels in the brain.
Comparaison Avec Des Composés Similaires
1-(4-Phenylpiperazin-1-yl)ethanone: Lacks the phenylsulfonyl group, making it less versatile in chemical reactions.
1-(4-Phenylpiperazin-1-yl)-2-(methylsulfonyl)ethanone: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group, which can affect its reactivity and applications.
Uniqueness: 1-(4-Phenylpiperazin-1-yl)-2-(phenylsulfonyl)ethanone stands out due to its dual functional groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.
This detailed overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a compound of great interest in ongoing research and development efforts.
Propriétés
IUPAC Name |
2-(benzenesulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c21-18(15-24(22,23)17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRRLANVTVHTFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2607861.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-3-(4-methoxybenzamido)-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2607866.png)
![Sodium 2-methoxy-5-[3-oxo-3-phenylprop-1-en-1-yl]benzene-1-sulfonate](/img/structure/B2607867.png)
![1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2607869.png)
![N-{[2-(2,2,2-trifluoroethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B2607870.png)
![1-(4-bromophenyl)-2-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2607871.png)
![2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2607872.png)

![N-[(2-Hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]prop-2-enamide](/img/structure/B2607876.png)
![4-methyl-N-[1-(pyridin-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2607878.png)

![2-Phenyl-1-{4-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2607880.png)
![N-(furan-3-ylmethyl)-2-methyl-N-(2-(thiophen-2-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2607882.png)

